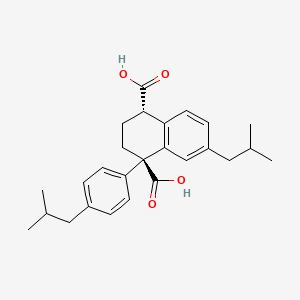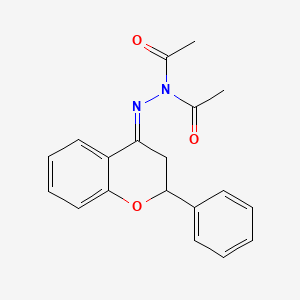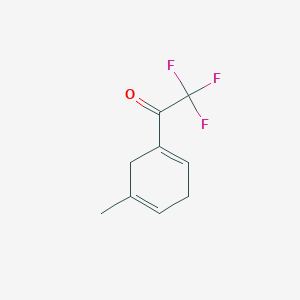
(+/-)-4-O-Ethyl albuterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-4-O-Ethyl albuterol is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of an ethyl group at the 4-O position, which distinguishes it from its parent compound, albuterol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-O-Ethyl albuterol typically involves the following steps:
Starting Material: The synthesis begins with methyl salicylate.
Acylation: Methyl salicylate undergoes acylation with bromoacetyl chloride to produce the desired bromoketone.
Amination: The bromoketone is then reacted with N-benzyl-N-t-butyl amine to form the aminoketone.
Reduction: The ketone and ester groups are reduced to alcohols using lithium aluminum hydride (LiAlH4), yielding the triol.
Deprotection: The benzyl group is removed using a palladium-carbon (Pd-C) catalyst with hydrogen gas, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-4-O-Ethyl albuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The ethyl group at the 4-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+/-)-4-O-Ethyl albuterol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of beta-2 adrenergic receptor agonists.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and COPD.
Industry: The compound is used in the development of new inhalation therapies and drug delivery systems
Wirkmechanismus
(+/-)-4-O-Ethyl albuterol exerts its effects by binding to beta-2 adrenergic receptors located on the smooth muscles of the airways. This binding activates the receptors, leading to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albuterol: A racemic mixture of R- and S-isomers, commonly used to treat asthma and COPD.
Levalbuterol: The R-enantiomer of albuterol, known for its higher selectivity and reduced side effects compared to the racemic mixture
Uniqueness
(+/-)-4-O-Ethyl albuterol is unique due to the presence of the ethyl group at the 4-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, albuterol.
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
JQDGYVDWHJOFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



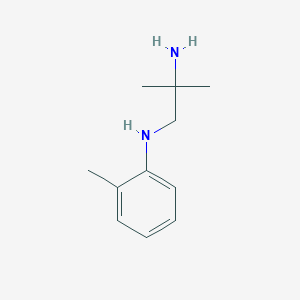

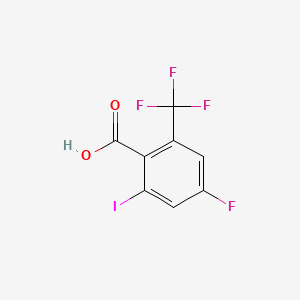
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)

![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
